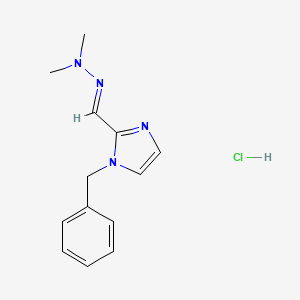
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with additional functional groups that may enhance its biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For this specific compound, the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative to form the benzimidazole core.
Substitution Reaction: Introduction of the o-chlorophenoxy group through nucleophilic substitution.
Amidation Reaction: Attachment of the thiazolylamino group via an amidation reaction.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. Reaction conditions such as temperature, solvent, and catalysts are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.
Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Benzimidazole derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infections.
Industry: Used in the development of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact mechanism for this compound would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group.
2-Methylbenzimidazole: A derivative with a methyl group.
Uniqueness
This compound’s uniqueness lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
84138-32-9 |
|---|---|
Fórmula molecular |
C18H15ClN4OS |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15ClN4OS/c19-13-5-1-4-8-16(13)24-11-17-22-14-6-2-3-7-15(14)23(17)12-21-18-20-9-10-25-18/h1-10H,11-12H2,(H,20,21) |
Clave InChI |
RMHXEVWOVWZDDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



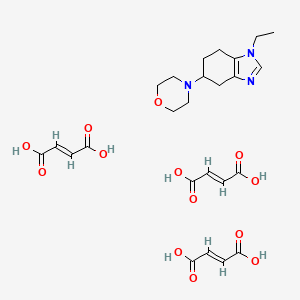
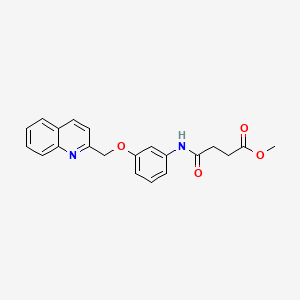
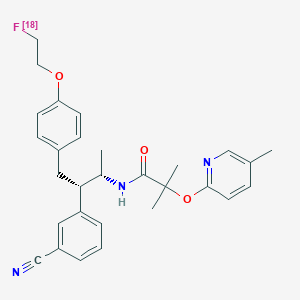

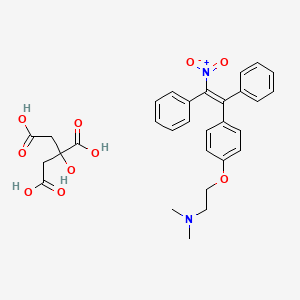

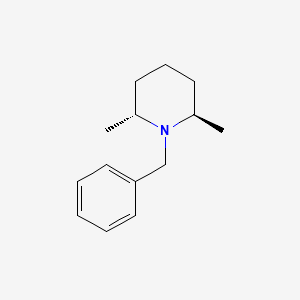
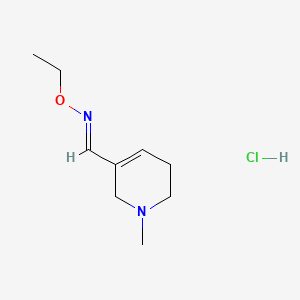

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
